4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride
Description
(Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine (IUPAC name: N-(pyridin-2-ylmethyl)-N-propan-2-ylethanamine) is a secondary amine featuring a pyridin-2-ylmethyl group and an isopropyl substituent. Its molecular formula is C₁₀H₁₇N₂ (molecular weight: ~165.26 g/mol). The compound is characterized by a flexible ethyl linker between the pyridine ring and the amine nitrogen, with steric bulk introduced by the isopropyl group .
Properties
IUPAC Name |
4-[2-(naphthalen-1-ylamino)-1,3-thiazol-4-yl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S.ClH/c22-17-9-8-13(10-18(17)23)16-11-24-19(21-16)20-15-7-3-5-12-4-1-2-6-14(12)15;/h1-11,22-23H,(H,20,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJSGMXYKDIPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C4=CC(=C(C=C4)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202173 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Naphthylamino Group: The naphthylamine is then introduced through a nucleophilic substitution reaction.
Formation of the Benzene-1,2-diol Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride can undergo various chemical reactions, including:
Oxidation: The benzene-1,2-diol moiety can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
Table 1: Key Structural Differences
| Compound Name | Molecular Formula | Substituents/Modifications | Key Features |
|---|---|---|---|
| (Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine | C₁₀H₁₇N₂ | Pyridin-2-yl ethyl + isopropylamine | Flexible ethyl linker; steric hindrance from isopropyl |
| 2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine | C₁₃H₁₅N₃ | Two pyridin-2-yl groups (ethyl and methyl) | Bidentate ligand potential; increased aromaticity |
| 2-(Pyridin-2-yl)propan-2-amine | C₈H₁₂N₂ | Pyridin-2-yl directly bonded to tertiary amine | Rigid tertiary amine; reduced solubility |
| 2-(5-Bromopyrimidin-2-yl)ethylamine | C₇H₁₀BrN₃ | Pyrimidin-2-yl (5-Br) + methylamine | Electrophilic bromine; pyrimidine’s electron-deficient ring |
| 1-(2-Chlorophenyl)ethylamine | C₁₄H₁₅ClN₂ | Chlorophenyl group + pyridin-2-ylmethyl | Enhanced lipophilicity; potential π-π interactions |
Key Observations :
- Pyridine vs. Pyrimidine : Substitution of pyridine with pyrimidine (as in 2-(5-Bromopyrimidin-2-yl)ethylamine) introduces electron-deficient aromatic systems, altering coordination behavior and reactivity .
- Steric Effects : The isopropyl group in the target compound reduces conformational flexibility compared to methyl or ethyl substituents in analogs like 2-(Pyridin-2-yl)propan-2-amine .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | Density (g/mL) | Solubility (Polarity) | Boiling/Melting Points (Estimated) |
|---|---|---|---|
| (Propan-2-yl)[2-(pyridin-2-yl)ethyl]amine | N/A | Moderate in polar solvents | BP: ~200–220°C (extrapolated) |
| 2-(Pyridin-2-yl)propan-2-amine | 0.980 | Low in water; soluble in THF | MP: ~80–90°C |
| 2-(5-Bromopyrimidin-2-yl)ethylamine | N/A | High in DMSO/MeOH | MP: ~120–130°C (predicted) |
| 1-(2-Chlorophenyl)ethylamine | N/A | High in chloroform | BP: ~250–270°C (estimated) |
Key Observations :
- Density and Polarity : The tertiary amine 2-(Pyridin-2-yl)propan-2-amine has lower density (0.980 g/mL) due to reduced hydrogen-bonding capacity compared to secondary amines like the target compound .
- Solubility Trends : Introduction of halogenated aromatic groups (e.g., chlorophenyl in 1-(2-Chlorophenyl)ethylamine) increases lipophilicity, favoring organic solvents over water .
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